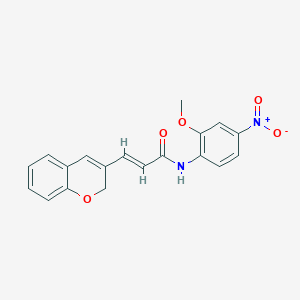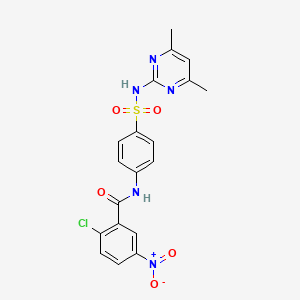![molecular formula C11H14N4O B2730724 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1343063-60-4](/img/structure/B2730724.png)
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C11H14N4O . It is used for testing and research purposes only and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of triazole compounds, including “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, involves aromatic nucleophilic substitution . The process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” has been studied using techniques such as X-ray diffraction . The C–N bond distances of the ethyl substituents at the amino moiety are varied within a range of 1.456–1.462 Å .Chemical Reactions Analysis
The chemical reactions of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involve various interactions. For instance, the ®β-amino group forms four hydrogen bonding interactions with the side chains of a tyrosine (Tyr662) and two glutamate residues (Glu205 and Glu206) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” include a melting point of 188–189 °C . The compound also exhibits specific NMR and IR spectra .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, also known as 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine:
Antibacterial Agents
Research has shown that triazolo[4,3-a]pyridine derivatives, including 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, exhibit significant antibacterial activity. These compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves inhibiting bacterial cell wall synthesis or interfering with bacterial DNA replication .
Antiviral Applications
Triazolo[4,3-a]pyridine derivatives have also been explored for their antiviral properties. These compounds have shown potential in inhibiting the replication of viruses such as Herpes simplex virus (HSV) and other viral pathogens. The antiviral activity is attributed to the ability of these compounds to interfere with viral DNA synthesis and replication .
Anti-inflammatory Agents
The anti-inflammatory properties of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine have been investigated in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases .
Anticancer Research
In the field of oncology, triazolo[4,3-a]pyridine derivatives have been studied for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of tumor cells. They have shown promise in the treatment of various cancers, including breast, lung, and colon cancers .
Neuroprotective Agents
Research has indicated that 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine may have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They may also enhance cognitive function and memory .
Antidiabetic Agents
The potential of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine as an antidiabetic agent has been investigated. These compounds can improve insulin sensitivity and reduce blood glucose levels, making them promising candidates for the treatment of type 2 diabetes. They may also protect pancreatic β-cells from damage .
Material Science Applications
Beyond medicinal chemistry, triazolo[4,3-a]pyridine derivatives have applications in material science. These compounds can be used in the development of new materials with unique properties, such as improved thermal stability, conductivity, and mechanical strength. They are being explored for use in various industrial applications, including the development of advanced polymers and coatings .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSTPFWDGAOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

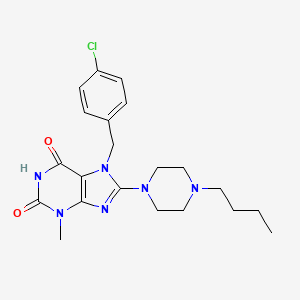
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)
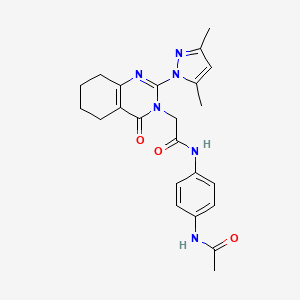

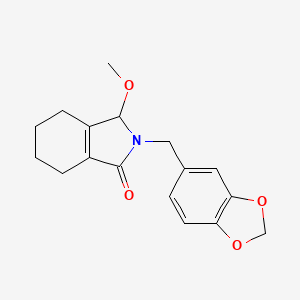

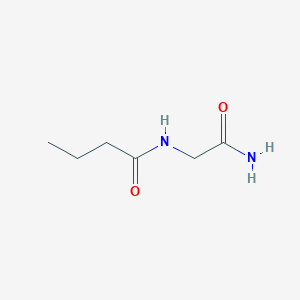

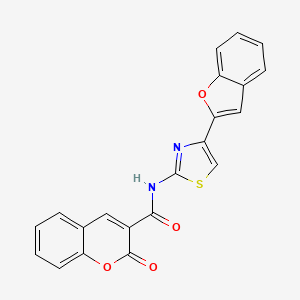
![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)

